molecular formula C8H8N2O6 B062103 1,4-Benzenedimethanol, 2,6-dinitro- CAS No. 171809-19-1

1,4-Benzenedimethanol, 2,6-dinitro-

Cat. No.: B062103
CAS No.: 171809-19-1
M. Wt: 228.16 g/mol
InChI Key: QQASUCLSXQHIJQ-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanol, 2,6-dinitro- is an organic compound with the molecular formula C8H8N2O6 It is a derivative of 1,4-benzenedimethanol, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedimethanol, 2,6-dinitro- typically involves the nitration of 1,4-benzenedimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of 1,4-benzenedimethanol, 2,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedimethanol, 2,6-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Esters or ethers

Scientific Research Applications

1,4-Benzenedimethanol, 2,6-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1,4-benzenedimethanol, 2,6-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenedimethanol: The parent compound without nitro substitutions.

    2,6-Dinitro-1,4-dimethylbenzene: A similar compound with methyl groups instead of hydroxyl groups.

    1,4-Dinitrobenzene: A simpler nitro-substituted benzene derivative.

Uniqueness

1,4-Benzenedimethanol, 2,6-dinitro- is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

[4-(hydroxymethyl)-3,5-dinitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c11-3-5-1-7(9(13)14)6(4-12)8(2-5)10(15)16/h1-2,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASUCLSXQHIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889066
Record name 1,4-Benzenedimethanol, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171809-19-1
Record name 2,6-Dinitro-1,4-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171809-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedimethanol, 2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171809191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedimethanol, 2,6-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedimethanol, 2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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